ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Nucleophilic Substitution Alkylation Leaving Group

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3, C8H13BrO3, MW 237.09 g/mol) is an α,β-unsaturated bromoester that serves as a versatile electrophilic building block in organic synthesis. It is a colorless to pale yellow liquid with a pungent odor, stabilized with sodium carbonate for storage, and supplied at technical grade (≥90% purity).

Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
Cat. No. B7722804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (Z)-4-bromo-3-ethoxybut-2-enoate
Molecular FormulaC8H13BrO3
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCCOC(=CC(=O)OCC)CBr
InChIInChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3/b7-5-
InChIKeyFYYMWILFRUUBCX-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: Procurement Guide for a Key α,β-Unsaturated Bromoester Intermediate


Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3, C8H13BrO3, MW 237.09 g/mol) is an α,β-unsaturated bromoester that serves as a versatile electrophilic building block in organic synthesis [1]. It is a colorless to pale yellow liquid with a pungent odor, stabilized with sodium carbonate for storage, and supplied at technical grade (≥90% purity) . The compound features a conjugated enoate system with a bromomethyl group at the 4-position and an ethoxy substituent at the 3-position, providing two orthogonal sites for further elaboration [2].

Why Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Cannot Be Replaced by Closely Related Analogs


Generic substitution of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate with the corresponding chloro analog or the (E)-isomer is not chemically sound due to fundamental differences in reactivity and selectivity. The bromine atom is a significantly better leaving group than chlorine in nucleophilic substitution reactions, enabling smoother alkylation chemistry and reducing side-product formation [1]. Furthermore, the (Z)-configuration places the ethoxy and ester groups on the same face of the double bond, which can drastically alter the stereochemical outcome in subsequent transformations, including cycloadditions and conjugate additions, compared to the (E)-isomer [2]. Procurement decisions based solely on structural similarity without accounting for these stereoelectronic distinctions will lead to inconsistent results and failed synthetic sequences.

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: Quantitative Differentiation vs. Chloro Analog and (E)-Isomer


Halogen Leaving Group Ability: Bromine vs. Chlorine

The bromide ion is a significantly better leaving group than chloride in SN2 and SN1 reactions. The pKa of the conjugate acid (HBr = -9) is lower than that of HCl (-7), indicating that bromide is a weaker base and a more stable anion. This translates into higher reaction rates and better yields in nucleophilic substitution reactions for the bromo compound compared to the chloro analog. Specifically, ethyl 4-bromo-3-ethoxybut-2-enoate provides more efficient alkylation of nucleophiles, reducing reaction times and minimizing side reactions caused by forcing conditions [1].

Nucleophilic Substitution Alkylation Leaving Group

Geometric Isomerism: (Z) vs. (E) Configuration

The (Z)-configuration of ethyl 4-bromo-3-ethoxybut-2-enoate places the ethoxy and ester groups on the same side of the double bond, which influences the stereochemical outcome of subsequent reactions. For example, in cycloadditions or conjugate additions, the (Z)-isomer can favor the formation of specific diastereomers or regioisomers compared to the (E)-isomer. The (E)-isomer (CAS 1116-50-3 is often specified as (E) in commercial listings) is the thermodynamically more stable form, but the (Z)-isomer provides a distinct kinetic profile in reactions where the geometry of the alkene is critical [1].

Stereochemistry Cycloaddition Conjugate Addition

Physicochemical Properties: Boiling Point, Density, and Refractive Index

Ethyl 4-bromo-3-ethoxybut-2-enoate exhibits distinct physicochemical properties that aid in its purification and characterization. The compound has a boiling point of 88-90°C at 1 mmHg , a refractive index of 1.4960 , and a predicted density of 1.339 g/cm³ . These values differ from the chloro analog, ethyl (E)-4-chloro-3-ethoxybut-2-enoate (MW 192.64 g/mol), which has a different boiling point and refractive index due to the lighter halogen. The bromo compound's higher molecular weight and polarizability contribute to a higher boiling point and refractive index, allowing for easier separation by distillation and detection by refractive index monitoring.

Purification Characterization Handling

Stabilization with Sodium Carbonate for Improved Shelf Life

Ethyl 4-bromo-3-ethoxybut-2-enoate is supplied stabilized with sodium carbonate to prevent decomposition during storage . The compound is moisture and light sensitive and hydrolyzes over time in the absence of a base stabilizer . This stabilization is critical for maintaining the integrity of the bromomethyl group, which is prone to hydrolysis and elimination under acidic conditions. In contrast, the unstabilized form or the chloro analog may not require such stabilization, but the bromo compound's higher reactivity necessitates this precaution.

Stability Storage Shelf Life

Targeted Applications for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Based on Demonstrated Differentiation


Synthesis of 1,4-Benzoxazines and Pyrrol-2-ones

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate has been directly employed as a synthon for the preparation of novel ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates and 4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones [1]. The (Z)-configuration is critical for the regioselectivity of the cyclization reactions leading to these heterocyclic scaffolds, which are prevalent in bioactive molecules.

Pharmaceutical Impurity Reference Standard for Febuxostat

Ethyl (E)-4-bromo-3-ethoxybut-2-enoate is designated as Febuxostat Impurity 44 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) [2].

Alkylating Agent in Nucleophilic Substitution Reactions

The bromomethyl group of ethyl 4-bromo-3-ethoxybut-2-enoate acts as an efficient alkylating agent, enabling the introduction of an α,β-unsaturated ester moiety into nucleophiles. This property is superior to the chloro analog, which requires harsher conditions and often yields lower amounts of the desired product .

Precursor for Stereoselective Conjugate Additions

The (Z)-geometry of the double bond in ethyl (Z)-4-bromo-3-ethoxybut-2-enoate can direct the facial selectivity in conjugate additions, leading to the stereocontrolled synthesis of complex molecules. This is particularly valuable in the preparation of enantiopure intermediates for pharmaceutical synthesis [3].

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